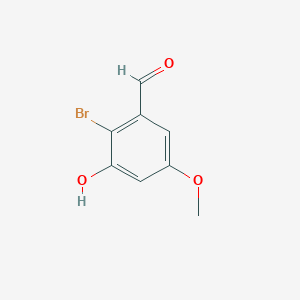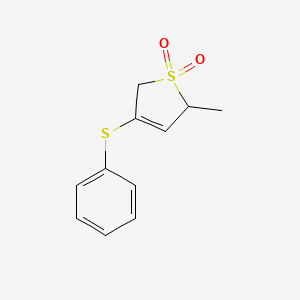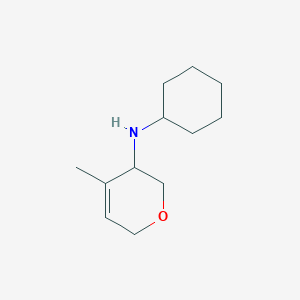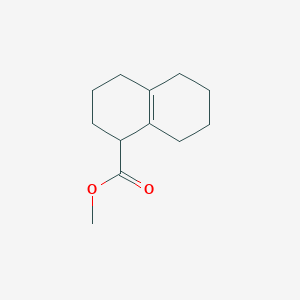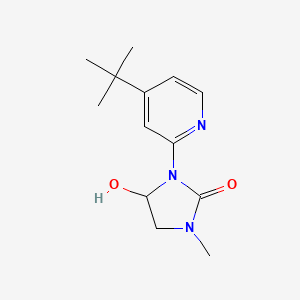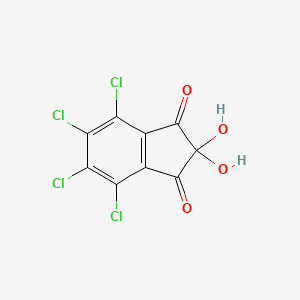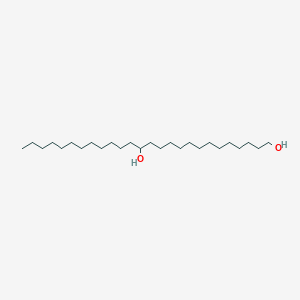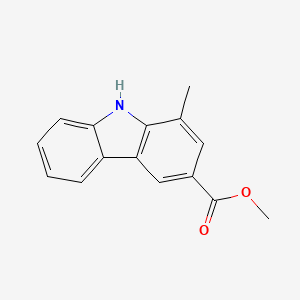![molecular formula C9H5N3OS2 B14331758 3-Azido[2,3'-bithiophene]-2'-carbaldehyde CAS No. 106636-16-2](/img/structure/B14331758.png)
3-Azido[2,3'-bithiophene]-2'-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Azido[2,3’-bithiophene]-2’-carbaldehyde is an organic compound that features an azido group attached to a bithiophene structure with a carbaldehyde functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azido[2,3’-bithiophene]-2’-carbaldehyde typically involves the introduction of the azido group to a bithiophene precursor. One common method is the diazotization of an amino-substituted bithiophene followed by azidation using sodium azide. The reaction conditions often include acidic media and controlled temperatures to ensure the stability of the azido group.
Industrial Production Methods
While specific industrial production methods for 3-Azido[2,3’-bithiophene]-2’-carbaldehyde are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring safety measures due to the potentially explosive nature of azides.
Analyse Chemischer Reaktionen
Types of Reactions
3-Azido[2,3’-bithiophene]-2’-carbaldehyde can undergo various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of amines.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, forming triazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide in polar aprotic solvents like acetonitrile or dimethyl sulfoxide.
Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.
Cycloaddition: Copper(I) catalyzed azide-alkyne cycloaddition (CuAAC) in the presence of a copper catalyst.
Major Products
Amines: Formed from the reduction of the azido group.
Triazoles: Formed from cycloaddition reactions with alkynes.
Wissenschaftliche Forschungsanwendungen
3-Azido[2,3’-bithiophene]-2’-carbaldehyde has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Materials Science: Incorporated into polymers and other materials to impart specific properties such as conductivity or fluorescence.
Medicinal Chemistry: Explored for its potential as a precursor to biologically active compounds, including those with antimicrobial or anticancer properties.
Wirkmechanismus
The mechanism of action of 3-Azido[2,3’-bithiophene]-2’-carbaldehyde largely depends on its chemical transformations. For instance, when reduced to an amine, it can interact with biological targets such as enzymes or receptors. The azido group can also facilitate the formation of triazoles, which are known to interact with various biological macromolecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Azidocoumarin: Another azido compound with a different core structure.
3-Azido-1,2,4-triazole: Features an azido group on a triazole ring.
3-Azido-2-hydroxyindoline: Contains an azido group on an indoline structure.
Uniqueness
3-Azido[2,3’-bithiophene]-2’-carbaldehyde is unique due to its bithiophene core, which imparts specific electronic properties. This makes it particularly useful in materials science applications where such properties are desirable.
Eigenschaften
CAS-Nummer |
106636-16-2 |
|---|---|
Molekularformel |
C9H5N3OS2 |
Molekulargewicht |
235.3 g/mol |
IUPAC-Name |
3-(3-azidothiophen-2-yl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C9H5N3OS2/c10-12-11-7-2-4-15-9(7)6-1-3-14-8(6)5-13/h1-5H |
InChI-Schlüssel |
LQZIAMIGVHFGKY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC(=C1C2=C(C=CS2)N=[N+]=[N-])C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


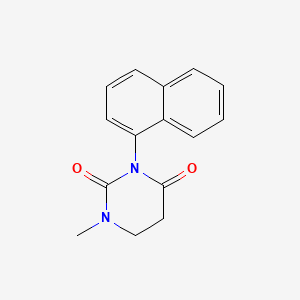

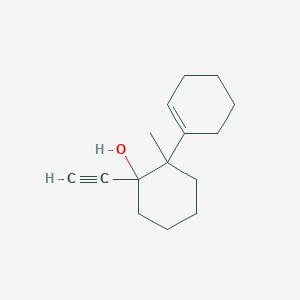
![2-[(E)-({2-[(Diethylboranyl)oxy]-2-oxoethyl}imino)methyl]benzoic acid](/img/structure/B14331694.png)
